

In-Depth Technical Guide: Boc-NH-PEG8-C2-Br

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Compound of Interest

Compound Name: **Boc-NH-PEG8-C2-Br**

Cat. No.: **B8268430**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of **Boc-NH-PEG8-C2-Br**, a widely utilized PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics, provides detailed experimental protocols for its application in PROTAC synthesis, and includes visual diagrams to illustrate key concepts and workflows.

Core Data Presentation

The quantitative data for **Boc-NH-PEG8-C2-Br** is summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Weight	576.52 g/mol	[1]
Exact Mass	575.2300 g/mol	
Chemical Formula	C23H46BrNO10	[1]
CAS Number	2688072-12-8	
Purity	≥98%	
Appearance	Solid Powder	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.	

Introduction to Boc-NH-PEG8-C2-Br in PROTAC Technology

Boc-NH-PEG8-C2-Br is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These chimeric molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The polyethylene glycol (PEG) chain in **Boc-NH-PEG8-C2-Br** enhances the solubility and cell permeability of the resulting PROTAC molecule. The terminal tert-butyloxycarbonyl (Boc) protected amine and the bromoethyl group provide orthogonal reactive handles for the sequential attachment of the E3 ligase and POI ligands.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a PROTAC using **Boc-NH-PEG8-C2-Br**. These steps should be adapted and optimized based on the specific properties of the protein of interest and E3 ligase ligands.

Protocol 1: Conjugation of POI Ligand to Boc-NH-PEG8-C2-Br

This procedure describes the reaction of a POI ligand containing a nucleophilic group (e.g., a phenol or amine) with the bromoethyl end of the linker.

Materials:

- Protein of Interest (POI) Ligand with a reactive nucleophile
- **Boc-NH-PEG8-C2-Br**
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃) or another suitable base
- Standard glassware for organic synthesis under an inert atmosphere (e.g., Nitrogen or Argon)
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

- Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
- Add K₂CO₃ (3.0 equivalents) to the solution and stir for 30 minutes at room temperature.
- In a separate flask, dissolve **Boc-NH-PEG8-C2-Br** (1.2 equivalents) in anhydrous DMF.
- Add the **Boc-NH-PEG8-C2-Br** solution to the POI ligand mixture.
- Heat the reaction mixture to 60°C and stir for 16-24 hours.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Protocol 2: Boc Deprotection

This step removes the Boc protecting group to reveal a primary amine for subsequent conjugation to the E3 ligase ligand.

Materials:

- POI-Linker intermediate from Protocol 1
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the POI-Linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.
- The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Conjugation of E3 Ligase Ligand

This final step involves the formation of an amide bond between the deprotected linker-POI intermediate and an E3 ligase ligand containing a carboxylic acid.

Materials:

- Amine-Linker-POI intermediate (TFA salt) from Protocol 2
- E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide derivative) (1.0 equivalent)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Anhydrous DMF

Procedure:

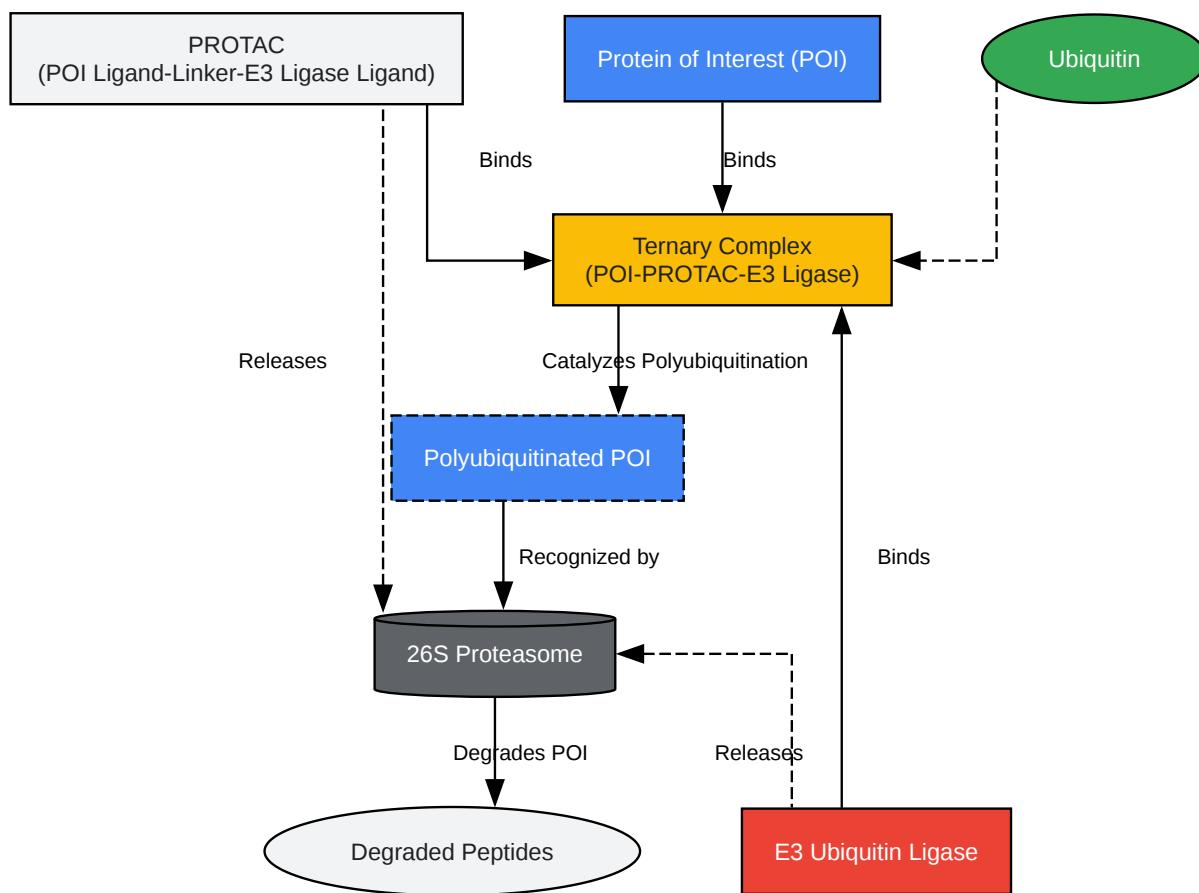
- Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- In a separate flask, dissolve the Amine-Linker-POI intermediate (TFA salt) (1.1 equivalents) in anhydrous DMF and add DIPEA (to neutralize the TFA salt).
- Add the solution of the amine intermediate to the activated E3 ligase ligand mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC, leading to the targeted degradation of a protein of interest.

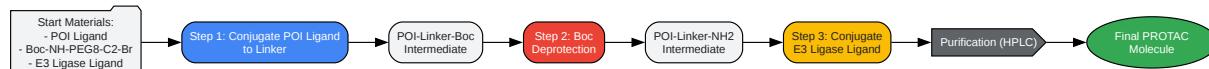


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the sequential steps involved in the synthesis of a PROTAC molecule using a bifunctional linker like **Boc-NH-PEG8-C2-Br**.

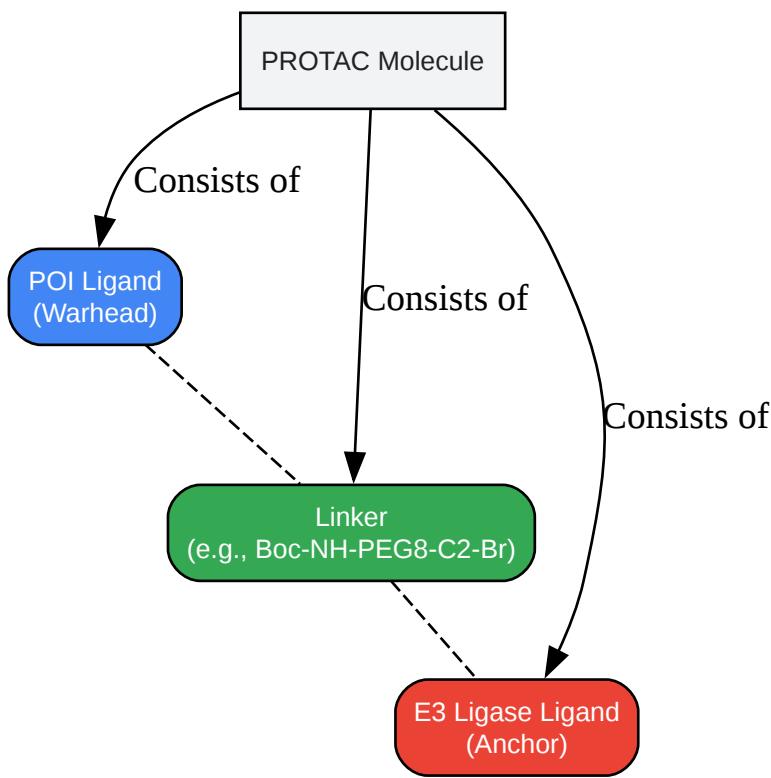


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Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

This diagram illustrates the modular nature of a PROTAC molecule, highlighting the distinct yet interconnected components.



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Caption: Modular components of a PROTAC.

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References

- 1. xcessbio.com [xcessbio.com]
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